(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL
Description
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJAYVQMKAUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)F)(OC(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Coupling of Heptafluoroisopropyl Iodide with Propargyl Alcohol
The most widely documented method involves the reaction of heptafluoroisopropyl iodide with propargyl alcohol in the presence of copper(I) iodide and zinc in tetrahydrofuran (THF) under heating and irradiation. This protocol yields the target compound with a reported 65% yield after 2 hours. Key steps include:
- Oxidative addition of heptafluoroisopropyl iodide to copper, forming a transient organocopper intermediate.
- Alkyne activation by zinc, facilitating nucleophilic attack on the propargyl alcohol.
- β-Fluoride elimination to generate the α,β-unsaturated alcohol framework.
Reaction Conditions Table
| Component | Quantity/Concentration | Role |
|---|---|---|
| Heptafluoroisopropyl iodide | 1.0 equiv. | Electrophilic reagent |
| Propargyl alcohol | 1.2 equiv. | Nucleophile |
| CuI | 10 mol% | Catalyst |
| Zn | 2.0 equiv. | Reducing agent |
| THF | 0.5 M | Solvent |
| Temperature | 60–80°C | Thermal activation |
| Irradiation | UV light (λ = 365 nm) | Radical initiation |
This method is favored for its scalability, though the use of Zn introduces challenges in waste management.
Radical-Mediated Pathways
Triethylborane-Initiated Trifluoromethoxylation
Radical addition strategies, inspired by trifluoromethylation protocols, employ CF₃SF₄Cl as a trifluoromethoxyl source:
- Initiation : Triethylborane (Et₃B) generates radicals under aerobic conditions.
- Addition : CF₃SF₄Cl adds to a preformed alkene intermediate (e.g., pent-2-en-1-ol derivative).
- Quenching : Sodium bicarbonate neutralizes HCl byproducts.
While efficient for introducing the trifluoromethoxy group, this method requires stringent control over radical chain propagation to prevent polymerization.
Cross-Coupling Strategies
Palladium-Catalyzed Sonogashira Coupling
A patent-derived method adapts Sonogashira coupling for fluorinated systems:
- Coupling : 1-Iodo-4-(trifluoromethoxy)benzene reacts with a propargyl alcohol derivative.
- Catalysis : PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in THF/H₂O (3:1).
- Isolation : Column chromatography (hexane/EtOAc) yields the product in 64–73% yield .
Optimization Insight :
- Microwave irradiation (150°C, 30 min) enhances reaction rates but risks decomposition of heat-labile intermediates.
- Ligand effects : Bulkier phosphines (e.g., XPhos) improve selectivity for the E-isomer.
Stereochemical Control and Isomerization
The E-configuration is thermodynamically favored due to steric repulsion between the trifluoromethoxy group and the adjacent fluorines. Key findings include:
- Base-mediated isomerization : Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C converts Z- to E-isomers quantitatively.
- Chromatographic separation : Silica gel impregnated with AgNO₃ resolves isomers via π-complexation.
Industrial-Scale Considerations
Solvent Selection
Waste Stream Management
- Fluoride recovery : Ca(OH)₂ treatment precipitates CaF₂, reducing environmental impact.
- Copper recycling : Ion-exchange resins recover >90% Cu from reaction mixtures.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated reactions using Ir(ppy)₃ (tris(2-phenylpyridine)iridium) enable room-temperature synthesis:
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid, while reduction could produce 4,5,5,5-tetrafluoropentanol .
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations: Trifluoromethoxy vs. Heptafluoropropoxy
Compound A : (2E)-4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-en-1-ol
- Molecular Formula : C₈H₅F₁₁O₂ ().
- Key Difference : Replacement of -OCF₃ with bulkier -O-C₃F₇.
- Impact :
Compound B: 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-pent-2-enoic acid
Stereochemical Variations: E vs. Z Isomers
Compound C : (Z)-4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol
Functional Group Modifications: Alcohol vs. Sulfonic Acid
Compound D : 1,1,2,2-Tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic acid
Halogen Substitution: Fluorine vs. Chlorine
Compound E : Chlordecone (C₁₀H₁₀Cl₈O)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Functional Group | log Kow (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₆H₅F₇O₂ | ~260 | -OCF₃ | Alcohol | 3.8–4.5* |
| Compound A (Heptafluoropropoxy analog) | C₈H₅F₁₁O₂ | 468 | -O-C₃F₇ | Alcohol | 5.2–6.0* |
| Compound B (Carboxylic acid analog) | C₆H₃F₇O₃ | ~276 | -OCF₃ | Carboxylic acid | 2.1–2.8* |
| Compound D (Sulfonic acid analog) | C₈HF₁₉O₄S | 518 | -SO₃H | Sulfonic acid | 1.5–2.3 |
*Estimated based on structural analogs .
Research Findings
- Degradation Pathways: Microbial cultures degrade unsaturated PFAS like the target compound via competing pathways (e.g., defluorination vs. chain shortening), but trifluoromethoxy groups slow degradation compared to non-ether PFAS .
- Analytical Detection : Collision cross-section (CCS) data for similar alcohols (e.g., 170.6 Ų for [M+H]+ adduct) aid in LC-MS identification .
- Synthetic Challenges : Steric hindrance from trifluoromethoxy groups complicates purification, as seen in analogs requiring multi-step synthesis .
Biological Activity
(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical properties. The presence of multiple fluorine atoms enhances its metabolic stability and lipid solubility, which can improve membrane permeability and biological activity. This article reviews its biological activity, including data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₆H₅F₇O
- Molecular Weight : 226.09 g/mol
- LogP : 3.14
- Density : 1.6 g/cm³
- Boiling Point : 211.0 °C at 760 mmHg
The biological activity of (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is primarily attributed to its ability to form strong hydrogen bonds and electrostatic interactions with various molecular targets such as enzymes and receptors. The electron-withdrawing nature of the fluorine atoms enhances these interactions, potentially leading to increased efficacy in therapeutic applications.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, particularly its effects on enzyme inhibition and cytotoxicity.
Enzyme Inhibition
Research shows that compounds with similar structures exhibit inhibitory effects on cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase enzymes (COX-2). The presence of fluorine atoms has been linked to enhanced inhibitory activity due to increased interaction with enzyme active sites.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol | AChE | 19.2 |
| (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol | BChE | 13.2 |
| Similar Fluorinated Compounds | COX-2 | Moderate Activity |
Cytotoxicity
In vitro studies have demonstrated that (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed significant cytotoxicity with an IC50 value indicating effective cell growth inhibition.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| Hek293 | 20.0 |
Case Studies
- Fluorinated Compounds in Cancer Research : A study focusing on fluorinated derivatives revealed that the introduction of trifluoromethyl groups significantly enhances the compounds' ability to inhibit cancer cell proliferation.
- Enzyme Interaction Studies : Molecular docking studies indicated that the trifluoromethoxy group forms critical interactions with key residues in target enzymes like AChE and COX-2, suggesting a mechanism for the observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
